1-(4-Phenylmethoxyphenyl)ethanamine
Description
1-(4-Phenylmethoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl ether (phenylmethoxy) group at the para position of the phenyl ring attached to an ethanamine backbone. Its molecular formula is C₁₅H₁₇NO, with a calculated molecular weight of 227.30 g/mol. The compound’s structure comprises two aromatic rings connected via a methoxy bridge, enhancing its lipophilicity compared to simpler analogs like 1-(4-methoxyphenyl)ethanamine.
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDCQFSPDUEVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276633 | |
| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65746-45-4 | |
| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Phenylmethoxyphenyl)ethanamine can be achieved through various methods. One common method involves the reduction of nitriles or amides. Another approach is the nucleophilic substitution (SN2) reaction of alkyl halides with ammonia or other amines. Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
For example, one synthetic route involves the reaction of 4-phenylmethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound .
Chemical Reactions Analysis
1-(4-Phenylmethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents like diethyl ether, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
1-(4-Phenylmethoxyphenyl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-(4-Phenylmethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The compound may also interact with enzymes involved in neurotransmitter metabolism, thereby affecting the levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key differences between 1-(4-phenylmethoxyphenyl)ethanamine and structurally related compounds:
Research Implications and Challenges
- Lipophilicity : The biphenylmethoxy group in this compound likely enhances blood-brain barrier permeability, making it a candidate for CNS-targeted drug development.
- Data Gaps: Limited experimental data on solubility, stability, and receptor binding necessitate further studies to elucidate its pharmacological profile.
Biological Activity
1-(4-Phenylmethoxyphenyl)ethanamine, also known as para-methoxyphenyl-2-aminoethane, is a compound belonging to the phenethylamine family. Its molecular formula is C15H17NO, and it has garnered attention for its potential biological activities, particularly in the context of neurological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, including:
- Reduction of Nitriles or Amides : Utilizing reducing agents like lithium aluminum hydride.
- Nucleophilic Substitution (SN2) : Reaction of alkyl halides with ammonia or other amines.
The compound's unique substitution pattern contributes to its distinct chemical properties and biological activities, differentiating it from other phenethylamines.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Key points include:
- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter receptor activity, particularly those involved in mood regulation and cognitive functions.
- Enzyme Interaction : It may affect enzymes responsible for neurotransmitter metabolism, thereby altering levels of neurotransmitters such as serotonin and dopamine.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant-like Effects : Studies have suggested potential antidepressant properties, making it a candidate for further investigation in treating mood disorders.
- Neuroprotective Properties : Preliminary findings indicate that the compound may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
- Anxiolytic Effects : Some studies suggest that it may reduce anxiety-like behaviors in animal models.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Biological Activities |
|---|---|---|
| Phenethylamine | Simple structure without methoxy or phenyl groups | Basic stimulant effects |
| 4-Methoxyphenethylamine | Methoxy group on the phenyl ring | Mild stimulant and potential antidepressant effects |
| 4-Phenylmethoxyphenethylamine | Different substitution patterns | Enhanced neuroactivity |
The unique structure of this compound allows it to exhibit distinct biological properties compared to these related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antidepressant Activity :
- A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results suggest a mechanism involving serotonin receptor modulation.
-
Neuroprotection Study :
- In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding highlights its potential as a therapeutic agent for neurodegenerative conditions.
-
Anxiolytic Effects Research :
- Behavioral assays in mice showed that the compound reduced anxiety-like responses in elevated plus maze tests, suggesting its potential use in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
